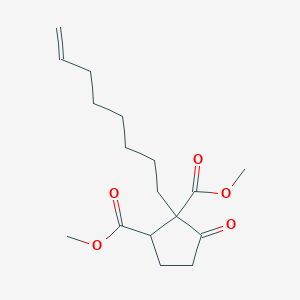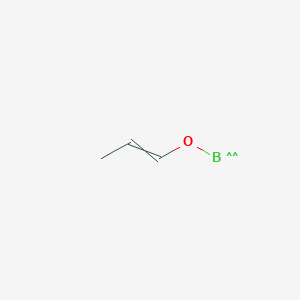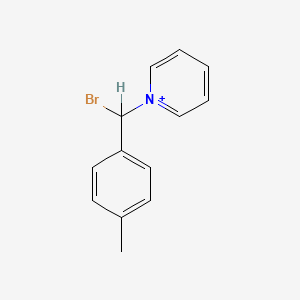
1-(Bromo(4-methylphenyl)methyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromo(4-methylphenyl)methyl)pyridinium is a chemical compound with the molecular formula C13H13BrN and a molecular weight of 263.153 g/mol This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further bonded to a pyridinium ion
Vorbereitungsmethoden
The synthesis of 1-(Bromo(4-methylphenyl)methyl)pyridinium typically involves the reaction of 4-methylbenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-methylbenzyl bromide} + \text{pyridine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Bromo(4-methylphenyl)methyl)pyridinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group attached to the phenyl ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromo(4-methylphenyl)methyl)pyridinium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromo(4-methylphenyl)methyl)pyridinium involves its interaction with specific molecular targets. The bromine atom and the pyridinium ion play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(Bromo(4-methylphenyl)methyl)pyridinium can be compared with other similar compounds, such as:
1-(Bromo(4-methylphenyl)methyl)pyridine: Similar structure but lacks the pyridinium ion, leading to different reactivity and applications.
4-Bromo-1-methylpyridinium: Contains a bromine atom attached to the pyridinium ring, resulting in different chemical properties.
4-Methylbenzyl bromide: A precursor in the synthesis of this compound, with distinct reactivity due to the absence of the pyridinium ion.
Eigenschaften
CAS-Nummer |
125713-89-5 |
|---|---|
Molekularformel |
C13H13BrN+ |
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
1-[bromo-(4-methylphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13BrN/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15/h2-10,13H,1H3/q+1 |
InChI-Schlüssel |
MNJYOZLEQPIBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


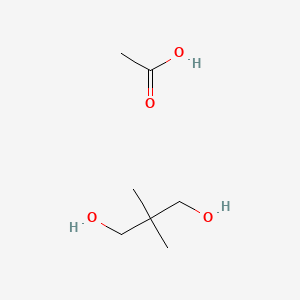
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

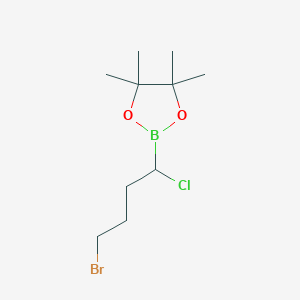

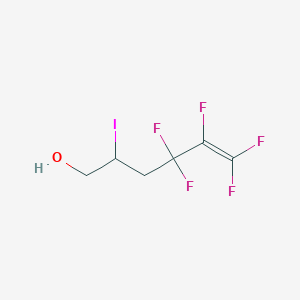
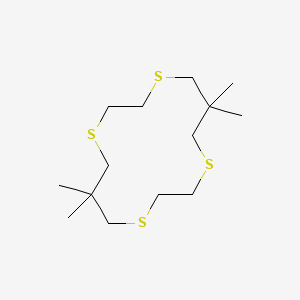
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)

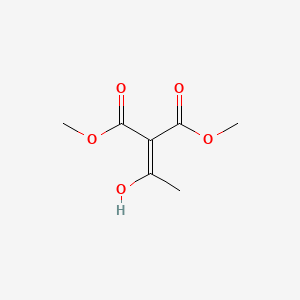
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
